molecular formula C24H28O2 B1149363 Perrottetinene CAS No. 160041-34-9

Perrottetinene

Cat. No. B1149363
CAS RN: 160041-34-9
M. Wt: 348
InChI Key:
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Description

Perrottetinene is a naturally occurring cannabinoid compound found in liverworts from the genus Radula native to Japan, New Zealand, and Costa Rica . Its chemical structure closely resembles that of THC, the main active component of marijuana .


Synthesis Analysis

The absolute configuration of this compound was established in 2008 by an enantioselective total synthesis . The synthesis of this compound involves a key-step Ireland–Claisen rearrangement . Dihydropinosylvin was regioselectively iodinated, and phenol protected to afford aryl iodide .


Molecular Structure Analysis

This compound’s chemical structure closely resembles that of THC, but with a cis rather than trans conformation and a bibenzyl tailchain instead of pentyl . The structure was established by 2D-NMR .


Chemical Reactions Analysis

The synthesis of this compound involves a key-step Ireland–Claisen rearrangement . Dihydropinosylvin was regioselectively iodinated, and phenol protected to afford aryl iodide .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C24H28O2 and a molar mass of 348.486 g·mol −1 .

Scientific Research Applications

  • Synthesis and Absolute Configuration : The first stereoselective total synthesis of (-)-perrottetinene, a bibenzyl tetrahydrocannabinol, was achieved, revealing important details about its stereochemistry. This synthesis provided a foundation for further studies on perrottetinene's properties and potential applications (Song et al., 2008).

  • Identification in New Zealand Liverwort : this compound was identified alongside perrottetinenic acid and other compounds in the New Zealand liverwort Radula marginata. The structural similarity of perrottetinenic acid to Delta(1)-tetrahydrocannabinol, a known hallucinogen, suggests potential psychoactive properties, which could lead to research into neurological or psychological applications (Toyota et al., 2002).

  • Isolation from Radula laxiramea : From the liverwort Radula laxiramea, several bibenzyl derivatives including this compound were isolated. This study expands the known sources of this compound, which could be valuable for sourcing larger quantities for research and potential therapeutic applications (Cullmann & Becker, 1999).

Mechanism of Action

Perrottetinene is mild to moderately psychoactive through activation of the cannabinoid receptor 1 . (-)-cis-PET was found to have a binding affinity of 481nM at CB1 and 225nM at CB2 while the unnatural (-)-trans-PET was found to have a binding affinity of 127nM at CB1 and 126nM at CB2, both acting as partial agonists .

properties

IUPAC Name

(6aS,10aR)-6,6,9-trimethyl-3-(2-phenylethyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2/c1-16-9-12-20-19(13-16)23-21(25)14-18(15-22(23)26-24(20,2)3)11-10-17-7-5-4-6-8-17/h4-8,13-15,19-20,25H,9-12H2,1-3H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHMKBLKWFFFSZ-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@H](CC1)C(OC3=CC(=CC(=C23)O)CCC4=CC=CC=C4)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028205
Record name Perrottetinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

160041-34-9
Record name (6aS,10aR)-6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-(2-phenylethyl)-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160041-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perrottetinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERROTTETINENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZ8N3GKD3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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